molecular formula C15H26N4O3 B2510703 4-(Morpholin-4-ylcarbonyl)piperazinyl piperidyl ketone CAS No. 712345-04-5

4-(Morpholin-4-ylcarbonyl)piperazinyl piperidyl ketone

Cat. No.: B2510703
CAS No.: 712345-04-5
M. Wt: 310.398
InChI Key: LDSQJDAJQNLARV-UHFFFAOYSA-N
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Description

4-(Morpholin-4-ylcarbonyl)piperazinyl piperidyl ketone is a complex organic compound with the molecular formula C15H26N4O3 and a molecular weight of 310.398. This compound is characterized by the presence of morpholine, piperazine, and piperidine moieties, which are known for their diverse biological activities .

Preparation Methods

The synthesis of 4-(Morpholin-4-ylcarbonyl)piperazinyl piperidyl ketone typically involves multi-step organic reactions. The synthetic route often starts with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic methods include:

    Nucleophilic Substitution Reactions: These reactions involve the substitution of a leaving group by a nucleophile, often under basic conditions.

    Amide Bond Formation: This step involves the coupling of carboxylic acids with amines in the presence of coupling reagents like EDCI or DCC.

    Cyclization Reactions: These reactions are used to form the piperidine and piperazine rings, often under acidic or basic conditions.

Industrial production methods may involve optimization of these synthetic routes to improve yield and purity, often using continuous flow reactors and automated synthesis platforms .

Chemical Reactions Analysis

4-(Morpholin-4-ylcarbonyl)piperazinyl piperidyl ketone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert ketones to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, often using reagents like alkyl halides or sulfonates.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

4-(Morpholin-4-ylcarbonyl)piperazinyl piperidyl ketone has a wide range of scientific research applications, including:

    Chemistry: This compound is used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.

    Biology: It is studied for its potential biological activities, including antidiabetic, antioxidant, and DNA-binding properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including diabetes and cancer.

    Industry: This compound is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 4-(Morpholin-4-ylcarbonyl)piperazinyl piperidyl ketone involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes like α-amylase, which is involved in carbohydrate metabolism, thereby exerting antidiabetic effects .

Comparison with Similar Compounds

4-(Morpholin-4-ylcarbonyl)piperazinyl piperidyl ketone can be compared with other similar compounds, such as:

    Morpholine Derivatives: These compounds are known for their diverse biological activities, including antidiabetic and antioxidant properties.

    Piperazine Derivatives: These compounds are widely used in medicinal chemistry for their potential therapeutic effects.

    Piperidine Derivatives: These compounds are studied for their potential as therapeutic agents in various diseases.

The uniqueness of this compound lies in its combination of morpholine, piperazine, and piperidine moieties, which may confer unique biological activities and therapeutic potential .

Properties

IUPAC Name

[4-(morpholine-4-carbonyl)piperazin-1-yl]-piperidin-1-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N4O3/c20-14(16-4-2-1-3-5-16)17-6-8-18(9-7-17)15(21)19-10-12-22-13-11-19/h1-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDSQJDAJQNLARV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)N2CCN(CC2)C(=O)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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